[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate
Description
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a bicyclic furanodioxolane derivative functionalized with a benzoate ester group. Its stereochemistry (3aR,5S,6aR) and the methylene substituent at position 6 distinguish it from related compounds.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate |
InChI |
InChI=1S/C16H18O5/c1-10-12(19-15-13(10)20-16(2,3)21-15)9-18-14(17)11-7-5-4-6-8-11/h4-8,12-13,15H,1,9H2,2-3H3 |
InChI Key |
UDUOWNHLVMDEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=C)COC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoate group is then introduced via esterification reactions using benzoic acid or its derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .
Industry
Industrially, [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Substituent Effects at Position 6
- Target Compound : Features a methylene group (-CH₂-) at position 6, contributing to rigidity and reduced hydrogen-bonding capacity.
- Oxo Analog : ((3aR,5R,6aS)-2,2-Dimethyl-6-oxo...)methyl benzoate (CAS 6698-46-0) replaces methylene with a keto group (-C=O), increasing polarity and reactivity toward nucleophiles .
- Hydroxy Analog : ((3aR,5R,6S,6aR)-6-Hydroxy-...)methyl benzoate (CAS 6022-96-4) introduces a hydroxyl group , enabling hydrogen bonding and altering solubility (e.g., higher aqueous solubility compared to the methylene derivative) .
b. Ester Group Modifications
- Benzoate vs. Other Esters : The benzoate group in the target compound provides steric bulk and aromaticity, whereas analogs like [(3aR,6R,6aR)-6-(Benzyloxymethyl)-...]-one (CAS 85846-80-6) incorporate benzyl ethers , enhancing lipophilicity for membrane permeability in drug delivery .
Stereochemical Differences
- The 3aR,5S,6aR configuration in the target compound contrasts with diastereomers like (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-... (CAS 26775-14-4), where stereochemistry at position 6 (S vs. R) affects molecular packing and crystallinity .
Physical and Chemical Properties
Solid-State Behavior
- Crystallographic studies on analogs like ((3aR,5S,6R,6aR)-5-[(R)-1,2-dihydroxyethyl]-...)methyl mesylate reveal layered structures stabilized by O–H···O hydrogen bonds. The target compound’s methylene group may reduce such interactions, leading to different packing motifs .
Q & A
Q. Basic
- Temperature sensitivity : Store at –20°C to prevent decomposition of the dioxolane ring .
- Moisture control : Use desiccants to avoid hydrolysis of the benzoate ester .
How is computational modeling applied to study conformational dynamics?
Q. Advanced
- Software : SHELX for refining X-ray-derived geometries (R-factor < 0.027) .
- Molecular mechanics : Simulate ring puckering using force fields (e.g., MMFF94) .
What analytical methods ensure purity for pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
